6-Chloro-2-(trifluoromethyl)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Trifluoromethylnicotinic acid is a white powder . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic Acid is carried out by Tokyo Chemical Industry Co., Ltd .Molecular Structure Analysis

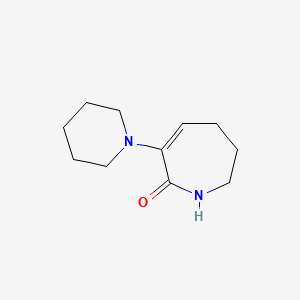

The molecular formula of 6-Chloro-2-(trifluoromethyl)nicotinic acid is C7H3ClF3NO2 . The average mass is 225.552 Da and the monoisotopic mass is 224.980438 Da .Physical And Chemical Properties Analysis

6-Trifluoromethylnicotinic acid has a melting point of 193-197 °C and a boiling point of 259.3℃ at 760 mmHg . Its density is 1.484 g/cm3 . Other properties include a flash point of 110.6℃, a refractive index of 1.475, and a vapor pressure of 0.007mmHg at 25°C .Scientific Research Applications

Agrochemical Industry

6-Chloro-2-(trifluoromethyl)nicotinic acid: is a key structural motif in the synthesis of trifluoromethylpyridines (TFMPs), which are widely used in the agrochemical industry . TFMP derivatives are primarily used for the protection of crops from pests. The introduction of the TFMP moiety into agrochemicals has led to the development of more than 20 new TFMP-containing agrochemicals with ISO common names .

Pharmaceutical Industry

In the pharmaceutical sector, several TFMP derivatives, including 6-Chloro-2-(trifluoromethyl)nicotinic acid , have been utilized. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. Two veterinary products containing the TFMP structure have been approved for market use, indicating the versatility of this compound in various biological applications .

Organic Synthesis Intermediate

6-Chloro-2-(trifluoromethyl)nicotinic acid: serves as an intermediate in organic synthesis. It is used to create a variety of biologically active compounds or materials for life science research . Its role as an intermediate is crucial for the synthesis of complex molecules with specific desired activities.

Pain Management Research

Research into pain management has identified 6-Chloro-2-(trifluoromethyl)nicotinic acid as a potential component in the development of neurotransmitter antagonists. Specifically, it has been studied in relation to calcitonin gene-related peptide (CGRP) receptor antagonists, which are important in the context of pain-sensitive meningeal blood vessels and dura .

HIV Treatment Research

In the search for new treatments for HIV, 6-Chloro-2-(trifluoromethyl)nicotinic acid derivatives have been explored. Amide derivatives of this compound have been synthesized and tested for their efficacy in HIV treatment, showcasing the potential of this compound in antiviral therapies .

Safety and Hazards

6-Chloro-2-(trifluoromethyl)nicotinic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific reaction or pathway.

Mode of Action

As an intermediate in organic synthesis , its interaction with its targets would depend on the specific chemical reaction it’s involved in.

Biochemical Pathways

As an intermediate in organic synthesis , it could be involved in a variety of biochemical pathways depending on the specific reactions it’s used in.

Result of Action

As an intermediate in organic synthesis , its effects would depend on the specific reactions it’s involved in and the resulting compounds.

properties

IUPAC Name |

6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYRRHUXOXTWBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465811 |

Source

|

| Record name | 6-Chloro-2-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261635-83-0 |

Source

|

| Record name | 6-Chloro-2-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)

![Carbamic acid, N-[(1S)-1-[[[(1S)-1-[(ethylamino)carbonyl]propyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B1366341.png)

![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine](/img/structure/B1366355.png)

![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1366360.png)